ADWX-1 peptide Kv1.3 inhibitor mechanism of action
ADWX-1 peptide Kv1.3 inhibitor mechanism of action
An In-Depth Technical Guide to the Mechanism of Action of ADWX-1, a Potent and Selective Kv1.3 Channel Inhibitor
Abstract
The voltage-gated potassium channel Kv1.3 has emerged as a pivotal therapeutic target for a host of T-cell-mediated autoimmune diseases, including multiple sclerosis, rheumatoid arthritis, and type 1 diabetes. Its preferential high expression on chronically activated effector memory T-lymphocytes (TEM), the key pathogenic cells in these conditions, offers a strategic window for selective immunosuppression. Nature, particularly venomous creatures, has provided a rich library of peptide toxins that modulate ion channels with high affinity. Harnessing this natural blueprint, ADWX-1 was rationally designed as a synthetic analogue of a scorpion toxin, engineered for extraordinary potency and selectivity against the Kv1.3 channel. This guide provides a comprehensive technical overview of the molecular mechanism through which ADWX-1 inhibits Kv1.3, the resultant immunological consequences, and the robust experimental methodologies used to characterize this interaction.
The Therapeutic Target: Kv1.3 Channel Architecture and Immunological Role
The voltage-gated potassium channel Kv1.3 is a member of the Shaker family, forming a tetrameric complex of four identical α-subunits embedded in the plasma membrane.[1][2] Each subunit consists of six transmembrane helices (S1-S6). The S1-S4 segments form the voltage-sensing domain (VSD), which responds to changes in membrane potential, while the S5-S6 helices and the intervening P-loop from all four subunits assemble to create the central ion-conducting pore.[1][3][4]
The Linchpin of T-Cell Activation
In T-lymphocytes, Kv1.3 channels are critical regulators of cellular activation.[5][6] Upon engagement of the T-cell receptor (TCR) with an antigen, a signaling cascade is initiated that depletes endoplasmic reticulum calcium stores. This depletion triggers the opening of Calcium Release-Activated Calcium (CRAC) channels in the plasma membrane, leading to Ca2+ influx.[7][8] This influx, however, would quickly depolarize the cell membrane, creating an opposing electrical force that would halt further Ca2+ entry.
This is where Kv1.3 plays its indispensable role. The initial depolarization activates Kv1.3 channels, causing an efflux of K+ ions out of the cell. This outward potassium current counteracts the inward calcium current, repolarizing or hyperpolarizing the membrane potential.[9][10] This sustained negative membrane potential maintains the electrochemical driving force necessary for a robust and prolonged Ca2+ influx, which is essential for activating downstream transcription factors (like NFAT), leading to cytokine production (e.g., Interleukin-2), and ultimately, T-cell proliferation.[8][11]
A Target of Precision: Differential Expression in T-Cell Subsets
The therapeutic viability of targeting Kv1.3 hinges on its differential expression across T-cell subsets. While quiescent naïve and central memory T-cells (TCM) express low numbers of Kv1.3 channels (around 300 per cell), chronically activated effector memory T-cells (TEM) dramatically upregulate their surface expression to approximately 1500 channels per cell.[3][10][12] Since TEM cells are the primary drivers of tissue damage in many autoimmune diseases, a Kv1.3 inhibitor can selectively suppress these pathogenic cells while largely sparing the TCM and naïve T-cells crucial for protective immunity.[11][12][13]
The Inhibitor: Profile of the Engineered Peptide ADWX-1
ADWX-1 is not a naturally occurring toxin but a product of rational drug design. It is an optimized synthetic analogue of BmKTX, a peptide originally isolated from the venom of the scorpion Buthus martensii.[2][14] The parent peptide showed promise but lacked the exquisite selectivity required for a therapeutic candidate. Researchers engineered ADWX-1 by making three critical amino acid substitutions:
-
Glycine at position 11 was replaced with Arginine (G11R) .
-
Isoleucine at position 28 was replaced with Threonine (I28T) .
-
Aspartic acid at position 33 was replaced with Hisitidine (D33H) .
These modifications resulted in a peptide with a phenomenal increase in both potency and selectivity for Kv1.3.[14]
Quantitative Profile of ADWX-1
The efficacy of ADWX-1 has been rigorously quantified, demonstrating its standing as one of the most potent Kv1.3 inhibitors discovered.
| Property | Value | Source |
| Parent Toxin | BmKTX (from Buthus martensii) | [2][14] |
| Sequence | VGINVKCKHSRQCLKPCKDAGMRFGKCTNGKCHCTPK | [15][16] |
| Molecular Weight | 4071.86 Da | [15][16] |
| Disulfide Bridges | 3 (C7-C27, C13-C32, C17-C34) | [15] |
| IC50 for Kv1.3 | 1.89 pM (picomolar) | [14][16] |
| IC50 for Kv1.1 | 0.65 nM (nanomolar) | [15][16] |
| IC50 for Kv1.2 | ~100-fold less potent than for Kv1.3 | [14] |
| Selectivity | >340-fold for Kv1.3 over Kv1.1 | [15][17] |
The Core Mechanism: A High-Affinity Pore Block
The primary mechanism of action for ADWX-1, like other α-KTx scorpion toxins, is a direct, physical occlusion of the channel pore.[18] The peptide binds with high affinity to a receptor site located in the external vestibule of the Kv1.3 channel, functioning like a "cork in a bottle" to prevent the passage of K+ ions.[19][20]
Key Molecular Interactions
The remarkable potency and selectivity of ADWX-1 are dictated by precise atomic interactions between the peptide and the channel. Through a combination of alanine-scanning mutagenesis and computational modeling, the key interactions have been elucidated.[14]
-
The Critical Lysine and the Functional Dyad: Most scorpion toxins utilize a critical lysine residue that inserts into the pore and interacts with the channel's selectivity filter. While ADWX-1 retains this feature, its enhanced affinity comes from the engineered residues.
-
The Engineered Arginine (R11): The G11R mutation introduces a positively charged arginine residue. This arginine forms a crucial salt bridge with a negatively charged aspartate residue (Asp386) in the turret region of the Kv1.3 channel.[14][17] This electrostatic interaction acts as a powerful anchor, significantly strengthening the binding affinity.
-
Engineered Thr28 and His33: The I28T and D33H mutations place these residues directly above the selectivity filter and S6 linker of the channel, contributing to favorable steric and electrostatic contacts that enhance both binding and selectivity.[14][17]
-
The Turret as a Selectivity Filter: The outer turret region of Kv1 channels is highly variable. The specific amino acid composition of the Kv1.3 turret creates a complementary surface for ADWX-1, while the different sequence in the Kv1.1 turret is responsible for the lower binding affinity, thus forming the basis of selectivity.[21][22]
Immunological Consequences of Kv1.3 Inhibition
The high-affinity binding and pore blockade by ADWX-1 translate into profound and selective effects on the immune system.
Inhibition of TEM Cell Function
By preventing K+ efflux, ADWX-1 short-circuits the signaling cascade required for TEM cell activation. The immediate consequences are:
-
Membrane Depolarization: The cell membrane cannot effectively repolarize, reducing the driving force for Ca2+ entry.[9]
-
Suppression of Ca2+ Signaling: The sustained elevation of intracellular Ca2+ is abrogated.[12][23]
-
Inhibition of Cytokine Production and Proliferation: Without the necessary Ca2+ signal, the activation of transcription factors is blocked, leading to a dramatic reduction in the production of pro-inflammatory cytokines and a halt in cell proliferation.[12][24][25]
A Dual Mechanism of Suppression
Intriguingly, the action of ADWX-1 extends beyond a simple channel block. Studies have revealed a second, more sustained mechanism of action. Engagement of ADWX-1 with Kv1.3 on TEM cells leads to a downstream signaling event that reduces the transcription and translation of the Kv1.3 channel itself .[17][25][26] This creates a powerful negative feedback loop, where the inhibitor not only blocks the existing channels but also prevents the cell from replenishing them, leading to a prolonged state of immunosuppression in the target TEM population. This dual action likely contributes to its efficacy in animal models of autoimmune disease.[16][25][26]
The signaling pathway responsible for this selective inhibition involves the regulation of NF-κB signaling through the upstream Protein Kinase C-θ (PKCθ) in the IL-2 pathway, specifically within CD4+CCR7- TEM cells.[17][25][26]
Protocol: T-Cell Proliferation Assay (CFSE Dilution)
Causality: This assay directly measures the functional consequence of Kv1.3 inhibition on a key hallmark of T-cell activation: clonal expansion. It validates the electrophysiological data in a physiologically relevant context.
Methodology:
-
Cell Isolation:
-
Isolate Peripheral Blood Mononuclear Cells (PBMCs) from healthy human blood using Ficoll-Paque density gradient centrifugation.
-
Enrich for CD4+ T-cells using magnetic-activated cell sorting (MACS). Further sort into CD4+CCR7- TEM cells via fluorescence-activated cell sorting (FACS) for maximum specificity.
-
-
CFSE Labeling:
-
Resuspend isolated TEM cells in PBS at 10-20 million cells/mL.
-
Add Carboxyfluorescein succinimidyl ester (CFSE) to a final concentration of 1-5 µM. Incubate for 10 minutes at 37°C.
-
Quench the reaction by adding 5 volumes of ice-cold culture medium (e.g., RPMI-1640 + 10% FBS). Wash cells 3 times.
-
-
Cell Culture and Stimulation:
-
Plate CFSE-labeled cells in a 96-well plate at 1-2 x 105 cells/well.
-
Pre-incubate cells for 30-60 minutes with a dose-range of ADWX-1 or vehicle control.
-
Stimulate the T-cells using anti-CD3/CD28 coated beads or soluble antibodies. Include unstimulated and uninhibited controls.
-
-
Incubation:
-
Culture the cells for 3-5 days at 37°C, 5% CO2.
-
-
Data Acquisition and Analysis:
-
Harvest the cells and analyze them on a flow cytometer, exciting with a 488 nm laser and detecting emission in the FITC/GFP channel.
-
In the unstimulated control, cells will show a single bright peak of CFSE fluorescence.
-
In the stimulated control, cells that have proliferated will show multiple peaks, with each successive peak representing a cell division and having half the fluorescence intensity of the parent peak.
-
Analyze the data using flow cytometry software to quantify the percentage of divided cells or the proliferation index in each condition. A potent inhibitory effect of ADWX-1 will be observed as a significant reduction in the percentage of divided cells compared to the stimulated control.
-
Conclusion
ADWX-1 stands as a testament to the power of rational drug design, transforming a moderately effective scorpion toxin into a picomolar-affinity inhibitor of the Kv1.3 channel. Its mechanism of action is a highly specific and potent pore block, anchored by engineered electrostatic interactions within the channel's outer vestibule. This direct inhibition is further amplified by a secondary mechanism that downregulates Kv1.3 expression, leading to a sustained suppression of pathogenic effector memory T-cells. The combination of extreme potency, high selectivity, and a dual inhibitory pathway makes ADWX-1 a formidable scientific tool for dissecting the role of Kv1.3 in immunity and a highly promising therapeutic lead for treating T-cell-mediated autoimmune diseases.
References
-
Wickenden, A. D., et al. (2014). Targeting the Ion Channel Kv1.3 with Scorpion Venom Peptides Engineered for Potency, Selectivity, and Half-life. The Journal of Biological Chemistry. Available at: [Link]
-
Pérez-Verdaguer, M., et al. (2016). The secret life of ion channels: Kv1.3 potassium channels and proliferation. American Journal of Physiology-Cell Physiology. Available at: [Link]
-
Wikipedia. (n.d.). Anuroctoxin. Wikipedia. Available at: [Link]
-
Beeton, C., et al. (2006). Kv1.3 channels are a therapeutic target for T cell-mediated autoimmune diseases. Proceedings of the National Academy of Sciences. Available at: [Link]
-
Pérez-García, M. T., et al. (2020). Pharmacological blockade of KV1.3 channel as a promising treatment in autoimmune diseases. Biomedicine & Pharmacotherapy. Available at: [Link]
-
Metrion Biosciences. (n.d.). Identification of novel scorpion venom peptide inhibitors of the K 1.3 ion channel and their potential as drug discovery leads f. Metrion Biosciences. Available at: [Link]
-
ICE Bioscience. (2024). Kv1.3 Inhibition: A Promising Avenue in Immunology and Autoimmune Disease Treatment. ICE Bioscience Application Notes. Available at: [Link]
-
Beeton, C., et al. (2006). Kv1.3 channels are a therapeutic target for T cell-mediated autoimmune diseases. UC Irvine School of Medicine. Available at: [Link]
-
Irumi, A. (2023). Targeting Kv1.3 Channels: A New Frontier in Autoimmune Disease Therapy Inspired by Scorpion Venom. Journal of Clinical & Experimental Immunology. Available at: [Link]
-
Chandy, K. G., et al. (2017). Peptide blockers of Kv1.3 channels in T cells as therapeutics for autoimmune disease. Brain Research. Available at: [Link]
-
Metrion Biosciences. (n.d.). Identification of novel scorpion venom peptide inhibitors of the Kv1.3 ion channel and their potential as drug discovery leads for human T-cell mediated disease. Metrion Biosciences. Available at: [Link]
-
Bagdany, M., et al. (2005). Anuroctoxin, a New Scorpion Toxin of the alpha-KTx 6 Subfamily, Is Highly Selective for Kv1.3 Over IKCa1 Ion Channels of Human T Lymphocytes. Molecular Pharmacology. Available at: [Link]
-
Han, S., et al. (2008). Structural Basis of a Potent Peptide Inhibitor Designed for Kv1.3 Channel, a Therapeutic Target of Autoimmune Disease. The Journal of Biological Chemistry. Available at: [Link]
-
Wulff, H., et al. (2021). Structure of the voltage-gated potassium channel KV1.3: Insights into the inactivated conformation and binding to therapeutic leads. Computational and Structural Biotechnology Journal. Available at: [Link]
-
Li, Y., et al. (2012). Selective Inhibition of CCR7− Effector Memory T Cell Activation by a Novel Peptide Targeting Kv1.3 Channel in a Rat Experimental Autoimmune Encephalomyelitis Model. The Journal of Biological Chemistry. Available at: [Link]
-
Ortiz, E., et al. (2015). Scorpion toxins targeting Kv1.3 channels: insights into immunosuppression. Journal of Venomous Animals and Toxins including Tropical Diseases. Available at: [Link]
-
Panyi, G., et al. (2006). Localization of Kv1.3 channels in the immunological synapse modulates the calcium response to antigen stimulation in T lymphocytes. Journal of Experimental Medicine. Available at: [Link]
-
Kuang, Q., et al. (2014). Physiological Role of Kv1.3 Channel in T Lymphocyte Cell Investigated Quantitatively by Kinetic Modeling. PLOS One. Available at: [Link]
-
Chen, R., et al. (2020). Kv1.3 Channel as a Key Therapeutic Target for Neuroinflammatory Diseases: State of the Art and Beyond. Frontiers in Cellular Neuroscience. Available at: [Link]
-
Smartox Biotechnology. (n.d.). ADWX-1 Supplier I Potent blocker of Kv1.3 channel. Smartox Biotechnology. Available at: [Link]
-
Flevari, A., et al. (2021). Kv1.3 Channel Up-Regulation in Peripheral Blood T Lymphocytes of Patients With Multiple Sclerosis. Frontiers in Immunology. Available at: [Link]
-
Szilagyi, O., et al. (2019). Kv1.3 K+ Channel Physiology Assessed by Genetic and Pharmacological Modulation. Frontiers in Physiology. Available at: [Link]
-
Channelpedia - EPFL. (n.d.). Kv1.3. EPFL. Available at: [Link]
-
Wulff, H., et al. (2020). Discovery of KV1.3 ion channel inhibitors: Medicinal chemistry approaches and challenges. Medicinal Research Reviews. Available at: [Link]
-
Bagdany, M., et al. (2005). Anuroctoxin, a New Scorpion Toxin of the α-KTx 6 Subfamily, Is Highly Selective for Kv1.3 over IKCa1 Ion Channels of Human T Lymphocytes. Molecular Pharmacology. Available at: [Link]
-
Clark, R. J., et al. (2022). Structures of the T cell potassium channel Kv1.3 with immunoglobulin modulators. bioRxiv. Available at: [Link]
-
Beeton, C., et al. (2013). A Potent and Selective Peptide Blocker of the Kv1.3 Channel: Prediction from Free-Energy Simulations and Experimental Confirmation. PLOS One. Available at: [Link]
-
Herrero-Cervera, A., et al. (2022). voltage-gated potassium channel KV1.3 regulates neutrophil recruitment during inflammation. Cardiovascular Research. Available at: [Link]
-
Li, Y., et al. (2012). Selective inhibition of CCR7(-) effector memory T cell activation by a novel peptide targeting Kv1.3 channel in a rat experimental autoimmune encephalomyelitis model. The Journal of Biological Chemistry. Available at: [Link]
-
Gurrola, G. B., et al. (2012). Structure, Function, and Chemical Synthesis of Vaejovis mexicanus Peptide 24: A Novel Potent Blocker of Kv1.3 Potassium Channels of Human T Lymphocytes. Biochemistry. Available at: [Link]
-
Yin, S. J., et al. (2008). Different residues in channel turret determining the selectivity of ADWX-1 inhibitor peptide between Kv1.1 and Kv1.3 channels. Journal of Proteome Research. Available at: [Link]
-
Holmes, T. C., et al. (1999). Modulation of the Kv1.3 Potassium Channel by Receptor Tyrosine Kinases. The Journal of Neuroscience. Available at: [Link]
-
Yin, S. J., et al. (2008). Different Residues in Channel Turret Determining the Selectivity of ADWX-1 Inhibitor Peptide between Kv1.1 and Kv1.3 Channels. Journal of Proteome Research. Available at: [Link]
-
RCSB PDB. (2008). 2K4U: Solution structure of the SCORPION TOXIN ADWX-1. RCSB Protein Data Bank. Available at: [Link]
-
UniProt. (2006). Potassium channel toxin alpha-KTx 6.12. UniProtKB. Available at: [Link]
-
Diochot, S., et al. (2022). Mechanisms of Action of the Peptide Toxins Targeting Human and Rodent Acid-Sensing Ion Channels and Relevance to Their In Vivo Analgesic Effects. Toxins. Available at: [Link]
Sources
- 1. journals.physiology.org [journals.physiology.org]
- 2. Frontiers | Kv1.3 Channel as a Key Therapeutic Target for Neuroinflammatory Diseases: State of the Art and Beyond [frontiersin.org]
- 3. Channelpedia - Kv1.3 [channelpedia.epfl.ch]
- 4. biorxiv.org [biorxiv.org]
- 5. Frontiers | Kv1.3 Channel Up-Regulation in Peripheral Blood T Lymphocytes of Patients With Multiple Sclerosis [frontiersin.org]
- 6. journals.physiology.org [journals.physiology.org]
- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 8. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 9. Kv1.3 Inhibition: A Promising Avenue in Immunology and Autoimmune Disease Treatment - Application Notes - ICE Bioscience [en.ice-biosci.com]
- 10. Physiological Role of Kv1.3 Channel in T Lymphocyte Cell Investigated Quantitatively by Kinetic Modeling | PLOS One [journals.plos.org]
- 11. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 12. pnas.org [pnas.org]
- 13. Peptide blockers of Kv1.3 channels in T cells as therapeutics for autoimmune disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Structural basis of a potent peptide inhibitor designed for Kv1.3 channel, a therapeutic target of autoimmune disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. ADWX 1 - Creative Peptides [creative-peptides.com]
- 16. ADWX 1 | ADWX1 | Tocris Bioscience [tocris.com]
- 17. smartox-biotech.com [smartox-biotech.com]
- 18. Anuroctoxin - Wikipedia [en.wikipedia.org]
- 19. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 20. longdom.org [longdom.org]
- 21. Different residues in channel turret determining the selectivity of ADWX-1 inhibitor peptide between Kv1.1 and Kv1.3 channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. pubs.acs.org [pubs.acs.org]
- 23. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 24. Identification of novel scorpion venom peptide inhibitors of the Kv1.3 ion channel and their potential as drug discovery leads for human T-cell mediated disease - Metrion Biosciences [metrionbiosciences.com]
- 25. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 26. Selective inhibition of CCR7(-) effector memory T cell activation by a novel peptide targeting Kv1.3 channel in a rat experimental autoimmune encephalomyelitis model - PubMed [pubmed.ncbi.nlm.nih.gov]
